molecular formula C9H9NO3 B1608662 Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime CAS No. 62681-68-9

Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime

Cat. No. B1608662
CAS RN: 62681-68-9
M. Wt: 179.17 g/mol
InChI Key: BDSUJNDSNUKNAU-UHFFFAOYSA-N
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Description

Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime, also known as 1-benzo[1,3]dioxol-5-yl-ethanone oxime, is a chemical compound with the molecular formula C9H9NO3 . It has a molecular weight of 179.17300 .


Molecular Structure Analysis

The dihedral angle between the mean planes of the benzene and dioxole rings in the molecule is 1.4(8)°, with the dioxole group in a slightly distorted envelope configuration .

Future Directions

Future research could focus on further exploring the anticancer properties of Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime and related compounds, as well as developing a comprehensive understanding of the structure–activity relationships of these molecules .

properties

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-6(10-11)7-2-3-8-9(4-7)13-5-12-8/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSUJNDSNUKNAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405346
Record name Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime

CAS RN

62681-68-9
Record name Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Powdered sodium hydroxide (6.6 g, 170 mmol, 9.0 equiv) and hydroxylamine hydrochloride (3.8 g, 55 mmol, 3.0 equiv) were sequentially added to a stirred suspension of and 3,4-(methylenedioxy)acetophenone (9) (3.0 g, 18 mmol, 1.0 equiv) in ethanol (32 mL) and distilled water (13 mL) at 25° C. The reaction vessel was equipped with a reflux condenser and heated to 80° C. via oil bath for 3 h. The reaction mixture was cooled to 25° C., diluted with saturated aqueous ammonium chloride (400 mL), and the product was extracted with dichloromethane (5×125 mL). The combined organic layers were dried (sodium sulfate), gravity filtered, and concentrated by rotary evaporation. The residue was purified by rinsing with cold dichloromethane followed by vacuum filtration to afford 12 (2.9 g, 87% yield) as an off-white crystalline solid. Rf=0.41 (25% ethyl acetate in hexane); 1H NMR (500 MHz, CDCl3) δ 7.77 (s, 1H, OH), 7.18 (d, 1H, J=1.5 Hz, ArH), 7.10 (dd, 1H, J=6, 1.5 Hz, ArH), 6.81 (d, 1H, J=6 Hz, ArH), 5.99 (s, 2H, OCH2O), 2.24 (s, 3H, CH3); IR (neat film) 3296 (w, br), 3228 (w, br), 2907 (w), 1505 (s), 1266 (s), 1227 (s), 1037 (s) cm−1; HRMS (EI) m/z: Calcd for C9H9NO3 (M+) 179.0582; observed 179.0584.
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Name
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime
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Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime

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